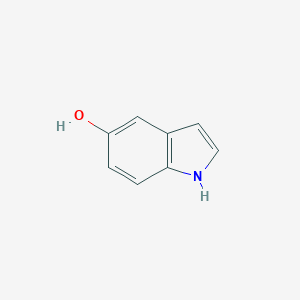

5-Hydroxyindole

描述

5-羟基吲哚,也称为吲哚-5-醇,是一种属于羟基吲哚类的有机化合物。它是吲哚的结构类似物,由细菌通过色氨酸酶对L-色氨酸进行降解而产生。 该化合物以其生物活性而闻名,存在于各种药理活性剂和天然产物中 .

准备方法

合成路线和反应条件: 5-羟基吲哚的合成可以通过 Nenitzescu 合成实现,该合成涉及醌和烯胺的环加成反应。 碘化钙用作该反应的催化剂,具有无毒、后处理简单、官能团耐受等优点 . 该反应在极性溶剂(如二氯甲烷、环戊基甲基醚和γ-戊内酯)中进行良好 .

工业生产方法: 5-羟基吲哚的工业生产通常涉及生物技术方法,其中使用微生物细胞工厂将吲哚转化为其衍生物。 这种方法具有可持续性和效率高的优点 .

化学反应分析

反应类型: 5-羟基吲哚会发生多种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其结构。

取代: 取代反应可以将各种官能团引入吲哚环中。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 常用卤素和烷基化剂等试剂。

主要形成的产物: 这些反应形成的主要产物包括各种取代吲哚,这些吲哚具有显著的生物活性 .

科学研究应用

Neurobiology

Role in Neurotransmission:

5-Hydroxyindole is a precursor in the biosynthesis of serotonin, a critical neurotransmitter involved in mood regulation, cognition, and gastrointestinal function. Research has shown that variations in 5-HI levels can influence serotonin production, impacting conditions such as depression and anxiety disorders.

Case Study:

A study investigated the effects of tryptophan loading on 5-HI metabolism in rat brains. The results indicated that increased tryptophan availability led to elevated levels of 5-HI, suggesting its potential role as a biomarker for serotonin synthesis in neuropsychiatric disorders .

Table 1: Effects of Tryptophan Loading on 5-HI Levels

| Condition | Tryptophan Dose (mg/kg) | 5-HI Level (ng/g brain) |

|---|---|---|

| Control | 0 | 45 |

| Low Dose | 50 | 60 |

| High Dose | 100 | 80 |

Gastroenterology

Stimulation of Gut Motility:

this compound has been identified as a gut motility stimulator. It plays a role in gastrointestinal disorders characterized by slow motility, such as constipation and irritable bowel syndrome (IBS). By enhancing gut motility, it can potentially alleviate symptoms associated with these conditions.

Case Study:

A study explored the efficacy of 5-HI in treating gastrointestinal slow motility disorders. Patients receiving 5-HI showed significant improvement in bowel movement frequency compared to the placebo group, indicating its therapeutic potential .

Pharmacological Applications

Drug Delivery Systems:

this compound has been incorporated into drug delivery systems due to its hydrophilic nature. Research has focused on creating sustained-release formulations using hydrogels that incorporate 5-HI for the controlled release of therapeutic agents.

Table 2: Release Profile of Drugs from Hydrogels Containing 5-HI

| Time (hours) | Drug Release (%) |

|---|---|

| 1 | 15 |

| 3 | 30 |

| 6 | 55 |

| 12 | 80 |

Clinical Implications

Neuroendocrine Tumors:

In clinical settings, measuring levels of this compound acetic acid (5-HIAA), a metabolite of serotonin, is crucial for diagnosing neuroendocrine tumors. Elevated levels are indicative of carcinoid syndrome, which requires timely intervention.

Case Study:

A patient with elevated serum levels of 5-HIAA was diagnosed with a neuroendocrine tumor after presenting symptoms such as flushing and diarrhea. This case highlights the importance of monitoring 5-HIAA levels for early detection and treatment planning .

作用机制

5-羟基吲哚的作用机制涉及其与位于结肠平滑肌细胞上的 L 型钙通道的相互作用。 这种相互作用加速了肠道收缩并增加了肠嗜铬细胞中的血清素产生 . 这些效应通过激活特定的分子途径介导,突出了其在肠道生理学中的作用。

类似化合物:

- 3-羟基吲哚

- 2,3-羟基吲哚

- 4,5-二羟基吲哚

比较: 5-羟基吲哚因其在 5 位的特定羟基化而独特,与其他羟基吲哚相比,它赋予了不同的生物活性。 例如,虽然 3-羟基吲哚和 2,3-羟基吲哚也具有生物活性,但由于其分子结构的差异,其作用和应用不同 .

相似化合物的比较

- 3-Hydroxyindole

- 2,3-Hydroxyindole

- 4,5-Dihydroxyindole

Comparison: 5-Hydroxyindole is unique due to its specific hydroxylation at the 5-position, which imparts distinct biological activities compared to other hydroxyindoles. For instance, while 3-hydroxyindole and 2,3-hydroxyindole are also biologically active, their effects and applications differ due to variations in their molecular structures .

生物活性

5-Hydroxyindole (5-HI) is a significant metabolite derived from the microbial metabolism of 5-hydroxytryptophan (5-HTP), a dietary supplement and antidepressant. This compound has garnered attention for its biological activities, particularly in the context of gut motility and potential therapeutic applications. This article reviews the biological activity of 5-HI, focusing on its mechanisms of action, physiological effects, and implications for health.

This compound primarily exerts its effects through the modulation of L-type calcium channels (LTCCs) in colonic smooth muscle cells. Studies have shown that 5-HI significantly accelerates gut contractility by activating these channels, which are crucial for muscle contractions in the gastrointestinal tract. This action is vital for maintaining proper gut motility and can influence conditions such as constipation and other gastrointestinal motility disorders .

Key Findings:

- Activation of LTCCs: 5-HI stimulates colonic smooth muscle contractions via LTCC activation, enhancing gut transit time .

- Serotonin Production: In vitro studies indicate that 5-HI increases serotonin production in enterochromaffin cells, suggesting a potential role in regulating mood and gastrointestinal function .

Physiological Effects

The physiological effects of 5-HI extend beyond gut motility. Its influence on serotonin levels indicates a broader role in neuroendocrine signaling, which may have implications for mood regulation and gastrointestinal health.

Table 1: Physiological Effects of this compound

| Effect | Mechanism | Implications |

|---|---|---|

| Gut Motility Acceleration | Activation of L-type calcium channels | Potential treatment for constipation |

| Increased Serotonin Levels | Stimulation of enterochromaffin cells | Possible mood enhancement |

| Modulation of Gut Microbiota | Minimal impact on cecal microbiota | Suggests selective effects on gut health |

Clinical Relevance

Recent studies highlight the clinical relevance of 5-HI in various conditions, particularly those related to neuroendocrine tumors (NETs) and carcinoid syndrome (CS). The urinary metabolite 5-hydroxyindolacetic acid (5-HIAA), derived from serotonin, serves as a biomarker for diagnosing and monitoring NET-related CS. Elevated levels of 24-hour urinary 5-HIAA correlate with poor prognosis and increased risk of carcinoid heart disease, underscoring the importance of serotonin metabolism in disease progression .

Case Study: Neuroendocrine Tumors

A study examined patients with NETs, revealing that high levels of urinary 5-HIAA provided reliable diagnostic information and prognostic insights. The sensitivity and specificity rates for this biomarker were reported at approximately 100% and 85-90%, respectively, making it a critical tool in clinical practice .

属性

IUPAC Name |

1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQERWZRIFWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173187 | |

| Record name | 5-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-54-4 | |

| Record name | 5-Hydroxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320UN7XZYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is 5-hydroxyindoleacetic acid (5-HIAA) and why is it important in the context of neuroendocrine tumors?

A1: 5-HIAA is the primary metabolite of serotonin, a neurotransmitter found in high concentrations in some neuroendocrine tumors, particularly those originating in the small intestine [, ]. Measuring urinary 5-HIAA levels is a valuable tool for diagnosing and monitoring these tumors [, , , ].

Q2: What are some challenges associated with the traditional method of measuring 5-HIAA in urine?

A2: Traditionally, 5-HIAA was measured in 24-hour urine collections. This method posed challenges like patient compliance with collection, variability in urine output, and potential interference from dietary factors or medications [, , ].

Q3: Have newer methods been developed to overcome the limitations of urine 5-HIAA measurements?

A3: Yes, blood-based assays for 5-HIAA have been developed, offering a more convenient and potentially accurate alternative to urine testing [, ]. Studies show that plasma and serum 5-HIAA levels correlate well with urine levels [].

Q4: Can you elaborate on the role of 5-hydroxyindole in the context of serotonin metabolism in the brain?

A4: Several studies highlight the intricate relationship between 5-hydroxyindoles, particularly serotonin and 5-HIAA, and brain function [, , , , , ]. Research suggests that factors like dietary intake [, ], specific drugs [, , , , ], and even environmental conditions [] can influence brain tryptophan levels, ultimately affecting serotonin and 5-HIAA levels, with potential implications for brain function and neurotransmission.

Q5: How do changes in brain norepinephrine (NE) levels affect this compound levels?

A5: Inhibiting dopamine β-hydroxylase, an enzyme crucial for NE synthesis, leads to decreased NE levels in the brain [, ]. This decrease is associated with increased brain 5-hydroxyindoleacetic acid (5-HIAA) and 5-hydroxytryptamine (serotonin) levels, suggesting a potential interaction between NE and serotonin synthesis pathways in the brain [, ].

Q6: Is there a connection between brain tryptophan levels and this compound synthesis?

A6: Yes, brain tryptophan availability plays a crucial role in this compound synthesis [, , , , ]. Studies show that factors influencing brain tryptophan uptake, such as dietary intake, drug administration, or metabolic conditions like diabetes, can significantly impact brain serotonin and 5-HIAA levels [, , , , ].

Q7: Are there specific analytical techniques for measuring 5-hydroxyindoles in biological samples?

A7: Researchers utilize various analytical techniques, including high-performance liquid chromatography (HPLC) with different detection methods like fluorescence, chemiluminescence, and mass spectrometry, to accurately measure and analyze 5-hydroxyindoles in biological samples [, , , , , , , ].

Q8: Can you explain the importance of analytical method validation in this compound research?

A8: Validating analytical methods is essential to ensure the accuracy, precision, and reliability of this compound measurements in various biological samples [, ]. This rigorous process involves assessing parameters like linearity, sensitivity, specificity, and recovery, guaranteeing the quality and reliability of research findings.

Q9: How does the structure of this compound relate to its function and potential applications?

A9: While the provided research primarily focuses on 5-HIAA as a biomarker for neuroendocrine tumors and serotonin metabolism, understanding the structure-activity relationship (SAR) of 5-hydroxyindoles is crucial for developing potential drugs targeting specific biological processes [, ]. Further research exploring the SAR of this compound derivatives could lead to identifying compounds with improved pharmacological properties.

Q10: What is the significance of this compound in the broader context of indole chemistry and its applications?

A10: this compound serves as a fundamental building block in indole chemistry, playing a vital role in synthesizing various biologically active compounds, including pharmaceuticals and natural products [, ]. Understanding its reactivity and developing efficient synthetic methods are essential for advancing drug discovery and material science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。